Nonyl 2,3-dichloropropanoate
Description
2,3-Dichloropropanoic acid esters are a class of organochlorine compounds characterized by a propanoic acid backbone with chlorine substituents at the 2- and 3-positions, esterified with various alkyl groups.
Properties
CAS No. |
89876-51-7 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
nonyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-5-6-7-8-9-16-12(15)11(14)10-13/h11H,2-10H2,1H3 |
InChI Key |
UDHKDURNMASITB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl 2,3-dichloropropanoate can be synthesized through the esterification of 2,3-dichloropropanoic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro groups to hydroxyl groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Nonyl 2,3-dichloropropanoic acid.
Reduction: Nonyl 2,3-dihydroxypropanoate.
Substitution: Nonyl 2,3-dihydroxypropanoate or Nonyl 2,3-diaminopropanoate.
Scientific Research Applications
Nonyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Nonyl 2,3-dichloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes available data for 2,3-dichloropropanoate esters, derived from peer-reviewed studies, handbooks, and chemical databases:
*Molecular weight calculated for C₉H₁₆Cl₂O₂.
Key Observations:
- Physicochemical Trends : Increasing alkyl chain length correlates with higher molecular weight and lipophilicity (logP). For example, ethyl ester (logP = 1.396) is more lipophilic than methyl ester .
- Synthetic Utility : Methyl and ethyl derivatives are well-documented as intermediates, with methyl ester boiling points (~92.5°C) and densities (1.328 g/cm³) suggesting utility in solvent-based reactions .
Limitations in Evidence:
- Inconsistent Data : Molecular weights for hexyl ester conflict between calculated (226.9 g/mol) and reported (169.59 g/mol) values, indicating possible transcription errors or isomer variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
